6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Overview
Description
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a heterocyclic aromatic organic compound characterized by a pyrrolopyrimidine core structure
Mechanism of Action
Target of Action
Similar compounds, such as 7h-pyrrolo[2,3-d]pyrimidine derivatives, have been found to inhibit pak4 , a protein kinase involved in various cellular processes .
Mode of Action
It is suggested that similar compounds act as atp-competitive inhibitors , which means they compete with ATP for binding to their target proteins, thereby inhibiting the protein’s activity .
Biochemical Pathways
Related compounds have been found to impact the pi3k-pkb signaling pathway , which is involved in cell proliferation and survival .
Pharmacokinetics
A related compound was found to exhibit desired efficacies in in vivo studies , suggesting potential bioavailability.
Result of Action
Related compounds have been found to have anti-inflammatory effects , and another compound showed decreased cytotoxic activity when a bulky, lipophilic group was substituted .
Action Environment
The stability of similar compounds may be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases. For instance, it has been identified as an inhibitor of P21-activated kinase 4 (PAK4), a kinase involved in cell signaling pathways . The interaction between this compound and PAK4 is characterized by binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PAK4 can lead to alterations in cell proliferation, migration, and apoptosis . Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation and metabolic pathways, further highlighting its impact on cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibitory action on PAK4 involves binding to the enzyme’s active site, leading to a conformational change that reduces its catalytic activity . This inhibition disrupts the phosphorylation of downstream targets, thereby modulating various cellular signaling pathways. Additionally, this compound may interact with other enzymes and proteins, contributing to its diverse biological effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound remains stable under standard storage conditions, with minimal degradation over time . Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to its degradation. In vitro and in vivo studies have also demonstrated that the long-term effects of this compound on cellular function are consistent with its role as an enzyme inhibitor, with sustained inhibition observed over extended periods.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been evaluated in animal models to determine its therapeutic potential and safety profile. Studies have indicated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities . At excessively high doses, this compound may induce toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450 oxidases and transferases, which modify the compound’s structure and enhance its excretion. The effects of this compound on metabolic flux and metabolite levels have also been studied, revealing its potential to modulate key metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors influencing its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins, which facilitate its uptake and intracellular localization . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may be localized to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism. Understanding the subcellular localization of this compound provides insights into its diverse biological roles and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 6-methyl-4-aminopyrimidine with a suitable oxidizing agent to form the pyrrolopyrimidine core.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrrolopyrimidine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into various biochemical processes.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, the compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Comparison with Similar Compounds
7H-Pyrrolo[2,3-d]pyrimidin-4-ol: This compound is structurally similar but lacks the methyl group at the 6-position.
6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-one: This is an oxidized form of the compound, where the hydroxyl group is replaced by a carbonyl group.
Uniqueness: 6-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to similar compounds.
Properties
IUPAC Name |
6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-4-2-5-6(10-4)8-3-9-7(5)11/h2-3H,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEMRSCPESTZFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10319377 | |
Record name | 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99898-85-8 | |
Record name | 3,7-Dihydro-6-methyl-4H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99898-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10319377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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